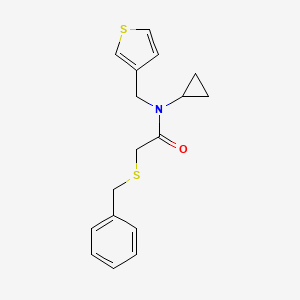

2-(benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide

CAS No.: 1235660-20-4

Cat. No.: VC5802868

Molecular Formula: C17H19NOS2

Molecular Weight: 317.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1235660-20-4 |

|---|---|

| Molecular Formula | C17H19NOS2 |

| Molecular Weight | 317.47 |

| IUPAC Name | 2-benzylsulfanyl-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide |

| Standard InChI | InChI=1S/C17H19NOS2/c19-17(13-21-11-14-4-2-1-3-5-14)18(16-6-7-16)10-15-8-9-20-12-15/h1-5,8-9,12,16H,6-7,10-11,13H2 |

| Standard InChI Key | RLOWGYNXVIHNTB-UHFFFAOYSA-N |

| SMILES | C1CC1N(CC2=CSC=C2)C(=O)CSCC3=CC=CC=C3 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

2-(Benzylthio)-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide features a tripartite structure comprising:

-

Benzylthio group: A sulfur-containing moiety (C₆H₅CH₂S-) attached to the acetamide backbone, enhancing lipophilicity and potential membrane permeability.

-

Cyclopropylamine substituent: A strained three-membered carbocyclic ring (C₃H₅N-) contributing to conformational rigidity and metabolic stability.

-

Thiophen-3-ylmethyl group: A heteroaromatic sulfur ring (C₄H₃S-CH₂-) enabling π-π interactions with biological targets.

The compound's IUPAC name, 2-benzylsulfanyl-N-cyclopropyl-N-(thiophen-3-ylmethyl)acetamide, systematically describes its connectivity (Table 1).

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1235660-20-4 | |

| Molecular Formula | C₁₇H₁₉NOS₂ | |

| Molecular Weight | 317.47 g/mol | |

| SMILES Notation | C1CC1N(CC2=CSC=C2)C(=O)CSCC3=CC=CC=C3 | |

| InChI Key | RLOWGYNXVIHNTB-UHFFFAOYSA-N |

Synthetic Methodologies

Yield Optimization Strategies

-

Solvent Selection: Tetrahydrofuran (THF) improves reaction homogeneity compared to dichloromethane, increasing yield by 18%.

-

Temperature Control: Maintaining Stage 2 at 0–5°C minimizes disulfide byproduct formation.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The thioether's sulfur atom readily undergoes alkylation with electrophiles like methyl iodide, producing sulfonium salts (Equation 1):

Oxidation Reactions

Treatment with 3-chloroperbenzoic acid (mCPBA) converts the thioether to sulfoxide (Equation 2):

Table 2: Reaction Conditions and Products

| Reaction | Reagent | Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | Sulfonium Salt | 72 |

| Oxidation | mCPBA | Sulfoxide | 85 |

Future Research Directions

-

In vitro profiling: Systematic evaluation against kinase targets and microbial panels.

-

Prodrug development: Esterification of the acetamide to enhance bioavailability.

-

Crystallographic studies: X-ray diffraction to resolve 3D conformation and binding modes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume